2-Ethoxyethyl 2-ethylbutanoate

Description

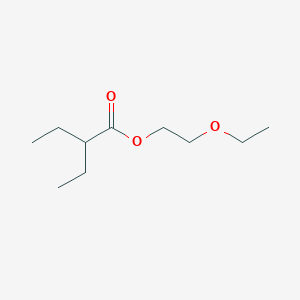

2-Ethoxyethyl 2-ethylbutanoate (CAS: Not explicitly provided in evidence, referenced in ) is an ester derived from 2-ethylbutanoic acid and 2-ethoxyethanol. Its molecular formula is inferred as C₁₀H₂₀O₃, with a molecular weight of approximately 188.26 g/mol (calculated from structural components). The compound features a branched alkyl chain (2-ethylbutanoyl group) and an ethoxyethyl ether moiety, which imparts unique physicochemical properties.

Limited toxicological data are available, but safety protocols for similar esters (e.g., 2-methylpropyl 2-ethylbutanoate) recommend standard handling precautions, including adequate ventilation and personal protective equipment .

Properties

CAS No. |

6955-04-0 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-ethoxyethyl 2-ethylbutanoate |

InChI |

InChI=1S/C10H20O3/c1-4-9(5-2)10(11)13-8-7-12-6-3/h9H,4-8H2,1-3H3 |

InChI Key |

MWWQEDRZNIZESG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)OCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including 2-ethoxyethyl 2-ethylbutanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve 2-ethylbutanoyl chloride and 2-ethoxyethanol under acidic conditions .

Industrial Production Methods

Industrial production of esters often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. This method is preferred for its simplicity and efficiency in producing large quantities of esters .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions:

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are typically used.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts like sulfuric acid or sodium methoxide are used to facilitate the reaction.

Major Products

Hydrolysis: 2-ethylbutanoic acid and 2-ethoxyethanol.

Reduction: Primary alcohols corresponding to the ester.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

2-Ethoxyethyl 2-ethylbutanoate has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-ethylbutanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Branching and Polarity: The ethoxyethyl group in this compound introduces an ether oxygen, enhancing polarity and solubility in polar solvents (e.g., ethanol) compared to purely hydrocarbon esters like ethyl 2-ethylbutanoate . Branched vs. Linear Chains: Ethyl 2-ethylbutanoate (C₈H₁₆O₂) and 2-methylpropyl 2-ethylbutanoate (C₉H₁₈O₂) exhibit lower molecular weights and simpler structures, resulting in higher volatility. These properties make them suitable for flavoring agents, as seen in ethyl 2-methylbutanoate’s role in rum aroma .

Research Findings and Gaps

- Volatility and Solubility: Ethyl esters (e.g., ethyl 2-methylbutanoate) dominate flavor industries due to low molecular weights and high volatility, whereas bulkier esters like this compound may find niche roles in controlled-release formulations .

- Data Limitations: Critical properties such as boiling points, melting points, and acute toxicity for this compound remain uncharacterized in the provided evidence, highlighting the need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.